(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride
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Overview
Description
(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride is a chiral compound with significant potential in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which includes a fluorine atom and a sulfonyl chloride group attached to a cyclobutane ring. The specific stereochemistry of this compound makes it an interesting subject for research and application in asymmetric synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride typically involves the fluorination of a suitable cyclobutane precursor followed by the introduction of the sulfonyl chloride group. One common method involves the reaction of a cyclobutane derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom. Subsequently, the sulfonyl chloride group can be introduced using reagents like chlorosulfonic acid or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to carry out the fluorination and sulfonylation reactions in a controlled and sustainable manner . These methods offer advantages such as improved reaction control, scalability, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, lithium aluminum hydride for reductions, and oxidizing agents such as hydrogen peroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and alkenes. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in asymmetric synthesis and the development of chiral catalysts.
Biology: The compound’s derivatives are investigated for their potential as enzyme inhibitors and probes for studying biological pathways.
Medicine: Some derivatives exhibit pharmacological activity and are explored as potential drug candidates for various therapeutic areas.
Industry: The compound is used in the production of specialty chemicals, including surfactants, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity for its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride include:
- (1R,2S)-2-Fluorocyclobutane-1-sulfonyl chloride
- (1S,2R)-2-Chlorocyclobutane-1-sulfonyl chloride
- (1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a fluorine atom and a sulfonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H6ClFO2S |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
(1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1 |
InChI Key |
MBCWYXRUYHCUIL-DMTCNVIQSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]1F)S(=O)(=O)Cl |
Canonical SMILES |
C1CC(C1F)S(=O)(=O)Cl |
Origin of Product |
United States |
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